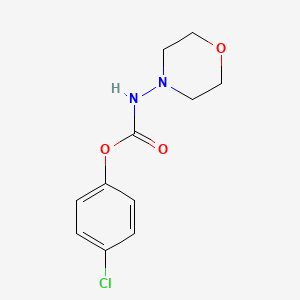
4-Chlorophenyl morpholinocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hi 76-0079, also known as NNC0076-0079, is a small molecule inhibitor of hormone-sensitive lipase. Hormone-sensitive lipase is an intracellular lipase found in most tissues and is involved in the hydrolysis of a variety of esters. The compound Hi 76-0079 selectively inhibits hormone-sensitive lipase by interfering with its active site in a non-covalent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hi 76-0079 involves the preparation of morpholin-4-yl-carbamic acid 4-chloro-phenyl ester. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods: Industrial production of Hi 76-0079 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C for up to three years in powder form and for shorter periods in solution form at various temperatures .
Chemical Reactions Analysis
Types of Reactions: Hi 76-0079 primarily undergoes hydrolysis reactions. It does not significantly affect other lipases such as adipose triglyceride lipase or pancreatic lipase .
Common Reagents and Conditions: The compound is often used in conjunction with emulsified fluorescent-labeled triglyceride analog substrates for in vitro studies. The reactions are typically carried out at room temperature or 37°C .
Major Products: The major product formed from the hydrolysis of Hi 76-0079 is the free enzyme, as the inhibitor is hydrolyzed by the enzyme itself .
Scientific Research Applications
Hi 76-0079 is extensively used in scientific research to study the inhibition of hormone-sensitive lipase. Its applications span various fields:
Chemistry: Used to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of hormone-sensitive lipase in lipid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders by inhibiting lipolysis.
Industry: Utilized in the development of new pharmaceuticals targeting lipid metabolism .
Mechanism of Action
Hi 76-0079 exerts its effects by blocking the activity of hormone-sensitive lipase. It interferes with the active site of the enzyme in a non-covalent manner. The enzyme regains its activity as it hydrolyzes the ester bond of the inhibitor. This selective inhibition is crucial for studying the enzyme’s role in lipid metabolism .
Comparison with Similar Compounds
Atglistatin: A selective inhibitor of adipose triglyceride lipase.
Pancreatic Lipase Inhibitors: Such as Orlistat, which inhibits pancreatic lipase.
Comparison: Hi 76-0079 is unique in its selective inhibition of hormone-sensitive lipase without significantly affecting other lipases. This specificity makes it a valuable tool in research focused on hormone-sensitive lipase, distinguishing it from other inhibitors like Atglistatin, which targets adipose triglyceride lipase .
Biological Activity
4-Chlorophenyl morpholinocarbamate (CAS No. 374567-94-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- Structure : The compound features a chlorophenyl group attached to a morpholinocarbamate moiety, which is responsible for its biological activity.
This compound acts primarily as an inhibitor of specific enzymes and transporters. Its mechanism involves the modulation of biochemical pathways that are critical for cellular functions.
Target Enzymes and Pathways
- Urate Transporter 1 (URAT1) : This compound has been identified as an inhibitor of URAT1, which plays a significant role in uric acid transport and metabolism. Inhibition of URAT1 can lead to altered uric acid levels, potentially impacting conditions such as gout and hyperuricemia .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with numerous diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. The exact mechanisms by which it exerts these effects are still under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on URAT1 Inhibition :
- Antioxidant Activity Assessment :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(4-chlorophenyl) N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-1-3-10(4-2-9)17-11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
CJKVBAQMCNYASH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















